(E)-4,8-dimethylnona-3,7-dienoic acid

Organic Synthesis Stereoselective Cyclization Lewis Acid Catalysis

(E)-4,8-Dimethylnona-3,7-dienoic acid (CAS 459-85-8), also referred to as homogeranic acid or (3E)-4,8-dimethyl-3,7-nonadienoic acid, is an acyclic monoterpenoid belonging to the class of unsaturated fatty acids. With the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol, this compound features a conjugated diene system and a terminal carboxylic acid group bearing the (E)-configuration at the Δ3 double bond.

Molecular Formula C11H18O2
Molecular Weight 182.263
CAS No. 459-85-8
Cat. No. B2941845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4,8-dimethylnona-3,7-dienoic acid
CAS459-85-8
Molecular FormulaC11H18O2
Molecular Weight182.263
Structural Identifiers
SMILESCC(=CCCC(=CCC(=O)O)C)C
InChIInChI=1S/C11H18O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h5,7H,4,6,8H2,1-3H3,(H,12,13)/b10-7+
InChIKeyUAXLWQGEEXDYOB-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(E)-4,8-Dimethylnona-3,7-dienoic Acid (CAS 459-85-8): A C11 Acyclic Monoterpenoid Acid for Research Sourcing


(E)-4,8-Dimethylnona-3,7-dienoic acid (CAS 459-85-8), also referred to as homogeranic acid or (3E)-4,8-dimethyl-3,7-nonadienoic acid, is an acyclic monoterpenoid belonging to the class of unsaturated fatty acids . With the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol, this compound features a conjugated diene system and a terminal carboxylic acid group bearing the (E)-configuration at the Δ3 double bond [1]. It has been identified as a polyene natural product in the basidiomycete Schizophyllum commune and serves as a versatile synthetic intermediate for the construction of complex terpenoid natural products including neovibsanins and litseaverticillols [2]. Commercially, it is supplied as a research-grade chemical with typical purities of ≥95% to 98% (HPLC, GC, NMR-verified) for use as a building block or analytical standard .

Why (E)-4,8-Dimethylnona-3,7-dienoic Acid Cannot Be Simply Substituted by Geranic Acid or Other In-Class Analogs


Although (E)-4,8-dimethylnona-3,7-dienoic acid (C11) shares the acyclic monoterpenoid backbone with geranic acid (C10, CAS 4698-08-2) and farnesoic acid (C15), the one-carbon homologation fundamentally alters both its synthetic reactivity and biological target engagement. The additional methylene spacer between the conjugated diene and the carboxylic acid group shifts the geometry of Lewis acid-catalyzed cyclization from monocyclic α-cyclogeranic acid-type products (geranic acid) to bicyclic tetrahydroactinidiolide frameworks with defined trans/cis ratios [1]. Furthermore, this chain-length difference redirects enzyme inhibition selectivity: homogeranic acid acts as a potent lipoxygenase inhibitor interfering with arachidonic acid metabolism, whereas geranic acid is primarily characterized as a tyrosinase inhibitor (IC₅₀ 0.14 and 2.3 mM for its two stereoisomers) [2][3]. Procurement of a shorter- or longer-chain analog for applications requiring this specific C11 scaffold therefore introduces distinct, and often undesirable, chemical and biological outcomes.

(E)-4,8-Dimethylnona-3,7-dienoic Acid: Comparator-Based Quantitative Differentiation Evidence


Cyclization Stereoselectivity: 88:12 trans/cis Ratio vs. Geranic Acid's Divergent Cyclization Pathway

Under stannic chloride (SnCl₄) catalysis, (E)-4,8-dimethylnona-3,7-dienoic acid (homogeranic acid) undergoes concerted cyclization to yield trans- and cis-hexahydro-4,4,7a-trimethyl-2(3H)benzofuranone (tetrahydroactinidiolide) in an 88% trans to 12% cis ratio, with no detectable monocyclic byproducts [1]. In stark contrast, geranic acid (C10) under SnCl₄ catalysis (as its ethyl ester) or 85% phosphoric acid cyclizes to α-cyclogeranic acid—a monocyclic product—demonstrating that the extra methylene unit in homogeranic acid redirects the cyclization manifold from monocyclization to stereoselective bicyclization [2]. This 88:12 diastereomeric ratio represents a synthetically useful level of stereocontrol for natural product synthesis.

Organic Synthesis Stereoselective Cyclization Lewis Acid Catalysis

Validated Synthetic Route with Quantified Yield and Stereoisomeric Purity for Procurement Specification

The Organic Syntheses procedure for (E)-4,8-dimethyl-3,7-nonadienoic acid, employing regio- and stereoselective carboxylation of an allylic barium reagent generated from geranyl chloride with CO₂, delivers a verified yield of 74% (0.93 g product from 210 mg Li scale) with an isomeric purity of 97:3 (E/Z) [1]. At five-fold scale-up, chromatographic purification yields 41% of crude product. The stereochemical integrity of the (E)-configured Δ3 double bond is fully retained from the geranyl chloride starting material, a feature critical for downstream stereospecific transformations. By comparison, alternative synthetic approaches such as the Arndt-Eistert homologation of geranic acid or direct carbonylation of potassium alkoxides have been reported to give homogeranic acid in only poor or moderate yields (ca. 27% combined yield of homogeranic acids from potassium alkoxide carbonylation at 50–60% conversion) [2].

Process Chemistry Stereoselective Carboxylation Quality Specification

Enzyme Inhibition Selectivity: Lipoxygenase vs. Tyrosinase Target Divergence from Geranic Acid

(E)-4,8-Dimethylnona-3,7-dienoic acid is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, also exhibiting secondary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. In contrast, geranic acid (C10) is identified as a tyrosinase inhibitor with IC₅₀ values of 0.14 mM and 2.3 mM for its two stereoisomers, and functions as a semiochemical pheromone in certain organisms [2]. This orthogonal enzyme inhibition profile—lipoxygenase/arachidonic acid pathway for homogeranic acid vs. tyrosinase/melanogenesis pathway for geranic acid—demonstrates that the one‑carbon chain elongation redirects biological target engagement, making these compounds non‑interchangeable for pharmacology or chemical biology applications targeting the arachidonic acid cascade.

Enzyme Inhibition Lipoxygenase Arachidonic Acid Metabolism Target Selectivity

Natural Product Provenance and Antimicrobial Activity: Occurrence in Schizophyllum commune with Gram-Positive Selectivity

(3E)-4,8-Dimethylnona-3,7-dienoic acid has been identified as a polyene natural product isolated from the basidiomycete fungus Schizophyllum commune . It demonstrates antiproliferative activity and antimicrobial activity specifically against Gram-positive bacteria . The molecule has been reported to bind to the active site of cerebroside synthase, a mechanism potentially related to its activity as an aspirin mimic . This natural product origin distinguishes it from geranic acid, which is primarily known as a plant-derived (lemongrass) pheromone component and tyrosinase inhibitor. The cerebroside synthase binding activity suggests a distinct biomolecular target engagement not shared by geranic acid.

Natural Product Chemistry Antimicrobial Antiproliferative Fungal Metabolite

Proven Track Record as Key Intermediate in Bioactive Natural Product Total Synthesis

Homogeranic acid has been established as the starting material in two independent, published total syntheses of biologically active natural products: (1) (±)-Neovibsanin B, a neurotrophic diterpenoid with activity in NGF-mediated PC12 cells, synthesized via DMI-accelerated intramolecular Diels–Alder reaction and oxy-Michael addition–lactonization (Org. Lett. 2009) [1]; and (2) Litseaverticillols A and B, anti-HIV monocyclic sesquiterpenoids isolated from a Vietnamese perennial shrub, synthesized in six steps employing Evans asymmetric aldol reaction and microwave-promoted cyclization (Org. Lett. 2006) [2]. In the neovibsanin B synthesis, homogeranic acid was prepared in 76% yield over three steps from geranyl bromide and subsequently converted to the tetraene intermediate in 79% yield. This demonstrated utility as a chiral-pool-derived building block for complex molecule construction is a differentiating feature not reported for geranic acid or farnesoic acid in comparable complexity-generating total syntheses.

Total Synthesis Chiral Building Block Neurotrophic Agents Anti-HIV Agents

Optimal Scientific and Industrial Deployment Scenarios for (E)-4,8-Dimethylnona-3,7-dienoic Acid


Stereoselective Synthesis of Tetrahydroactinidiolide and Related Bicyclic Lactone Frameworks

Based on the 88:12 trans/cis cyclization selectivity quantified in Section 3, (E)-4,8-dimethylnona-3,7-dienoic acid is the substrate of choice for laboratories synthesizing tetrahydroactinidiolide or structurally related bicyclic lactones [1]. Geranic acid (C10) cannot access this bicyclic scaffold under identical SnCl₄ conditions, instead yielding monocyclic α-cyclogeranic acid [1]. This application is directly relevant to fragrance chemistry (tetrahydroactinidiolide is a known odorant) and to synthetic methodology development targeting bicyclic γ-lactone natural products.

Total Synthesis of Neurotrophic or Anti-HIV Terpenoid Natural Products

As demonstrated by the total syntheses of neovibsanin B and litseaverticillols A and B, homogeranic acid serves as a validated chiral-pool starting material for constructing bioactive diterpenoid and sesquiterpenoid natural products [2][3]. Research groups pursuing the synthesis of neovibsanin-type neurotrophic agents (potential Alzheimer's disease leads) or litseaverticillol-type anti-HIV agents should procure this specific C11 acid rather than attempting to adapt C10 geranic acid, as the extra methylene unit is integral to the skeletal architecture of the target molecules [2][3].

Lipoxygenase/Arachidonic Acid Cascade Research and Inhibitor Screening

Given its established pharmacological classification as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [4], (E)-4,8-dimethylnona-3,7-dienoic acid is applicable in biochemical and pharmacological studies of the arachidonic acid cascade, leukotriene biosynthesis, and inflammatory pathway modulation. The differentiated lipoxygenase selectivity, as contrasted with geranic acid's tyrosinase inhibition profile [5], positions this compound specifically for eicosanoid pathway research rather than melanogenesis studies.

Antimicrobial Natural Product Discovery and Cerebroside Synthase Targeting

The compound's natural occurrence in Schizophyllum commune, combined with its demonstrated antiproliferative activity, Gram-positive antimicrobial activity, and cerebroside synthase binding , supports its use as a fungal-derived natural product scaffold for antimicrobial discovery programs, particularly those investigating cerebroside synthase as a target or those seeking aspirin-mimetic mechanisms. This application is uniquely supported by the compound's fungal metabolomic origin, which differentiates it from plant-derived monoterpenoid acids such as geranic acid .

Quote Request

Request a Quote for (E)-4,8-dimethylnona-3,7-dienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.